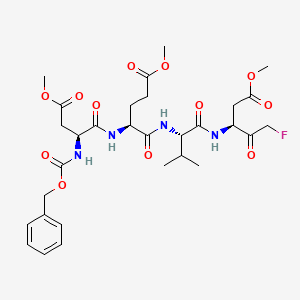
Z-DEVD-FMK
描述
N-苄氧羰基-天冬氨酸 (OMe)-谷氨酸 (OMe)-缬氨酸-天冬氨酸 (OMe)-氟甲基酮,通常称为 Z-DEVD-FMK,是一种有效的、可穿透细胞的、不可逆的 caspase-3 抑制剂。Caspase-3 是一种参与细胞凋亡执行阶段的关键酶。 This compound 也已知可以抑制其他 caspase,例如 caspase-6、caspase-7、caspase-8 和 caspase-10 .
科学研究应用
Z-DEVD-FMK 由于其抑制 caspase-3 和其他 caspase 的能力,在科学研究中被广泛使用。它用于与凋亡、神经保护和癌症研究相关的研究。 在神经保护方面,已证明负载 this compound 的纳米球可以穿过血脑屏障,并提供针对缺血性脑损伤的保护 . 在癌症研究中,this compound 用于研究 caspase 在肿瘤细胞凋亡中的作用 .
作用机制
Z-DEVD-FMK 通过不可逆地与 caspase-3 和其他相关 caspase 的活性位点结合发挥作用。氟甲基酮基团与酶活性位点上的半胱氨酸残基形成共价键,从而抑制其活性。 这种抑制阻止了参与凋亡执行阶段的下游底物的裂解 .
生化分析
Biochemical Properties
Z-DEVD-FMK specifically inhibits caspase-3, but it also has inhibitory effects on other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10 . The inhibition of these caspases by this compound can prevent the cleavage and activation of proteins that are crucial for apoptosis and other forms of cell death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can inhibit apoptosis in many different cell types, thereby promoting cell survival . For example, this compound can reduce ceramide-induced apoptosis in cardiomyocytes and increase the cell survival rate to 81% . It can also significantly reduce the apoptosis of proximal tubular epithelial cells in diabetic nephropathy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of caspase-3 and other caspases. This inhibition prevents the cleavage of specific substrates, including the executioner of pyroptosis, gasdermin E . By preventing the activation of these substrates, this compound can inhibit apoptosis and other forms of cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the apoptosis of cells exposed to harmful stimuli over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to significantly reduce mortality and alleviate disease symptoms in mice challenged with lipopolysaccharide (LPS) when administered at certain dosages . The specific effects of this compound can depend on the dosage and the specific animal model used .
Metabolic Pathways
This compound is involved in the regulation of apoptosis and other forms of cell death, which are complex metabolic pathways that involve numerous enzymes and cofactors .
Transport and Distribution
This compound is cell-permeable, which allows it to be transported across the cell membrane and distributed within cells .
Subcellular Localization
Given its role as an inhibitor of caspases, it is likely that it localizes to the cytoplasm where these enzymes are typically found .
准备方法
合成路线和反应条件: Z-DEVD-FMK 的合成涉及肽链的逐步组装,然后引入氟甲基酮基团。该过程通常从使用苄氧羰基 (Z) 基团保护氨基酸开始。然后使用标准肽偶联试剂(例如二环己基碳二亚胺 (DCC) 和羟基苯并三唑 (HOBt))依次偶联受保护的氨基酸。 肽链组装完成后,通过与氟甲基酮衍生物反应引入氟甲基酮基团 .
工业生产方法: this compound 的工业生产涉及大规模肽合成技术。该过程针对高产率和高纯度进行了优化,通常采用自动肽合成仪。 最终产品采用高效液相色谱 (HPLC) 进行纯化,以确保去除任何杂质 .
化学反应分析
反应类型: Z-DEVD-FMK 主要在细胞内发生水解反应。 内源性酯酶活性水解甲基以形成该化合物的生物活性形式 .
常用试剂和条件: this compound 的水解在细胞内酯酶的存在下得到促进。 反应条件通常为生理条件,在体温下和中性 pH 值下发生 .
形成的主要产物: This compound 水解形成的主要产物是该抑制剂的活性形式,它可以有效地抑制 caspase-3 和其他相关 caspase .
相似化合物的比较
类似化合物:
- N-苄氧羰基-缬氨酸-丙氨酸-天冬氨酸 (OMe)-氟甲基酮 (Z-VAD-FMK)
- Boc-天冬氨酸 (OMe)-氟甲基酮 (BocD-FMK)
- N-苄氧羰基-缬氨酸-天冬氨酸 (OMe)-缬氨酸-丙氨酸-天冬氨酸 (OMe)-氟甲基酮 (Z-VDVAD-FMK)
独特性: Z-DEVD-FMK 在其对 caspase-3 的特异性方面是独一无二的,使其成为研究 caspase-3 在凋亡中的作用的宝贵工具。 与其他 caspase 抑制剂不同,this compound 在使用纳米载体系统递送时已被证明可以有效地穿过血脑屏障,在缺血性脑损伤模型中提供神经保护 .
属性
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-JYEBCORGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879990 | |
| Record name | Z-DEVD-fluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-95-9 | |
| Record name | Z-DEVD-fluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]
A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]
A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]
A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []
ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.
ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.
ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.
ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.
ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.
A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.
ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.
A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]
A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


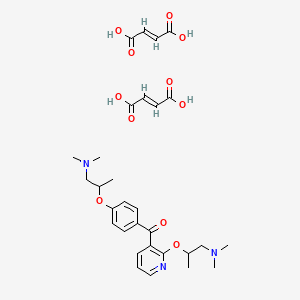
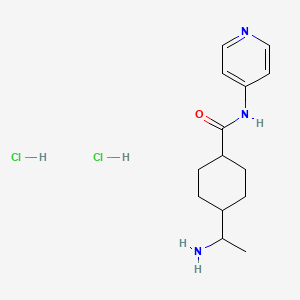
![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
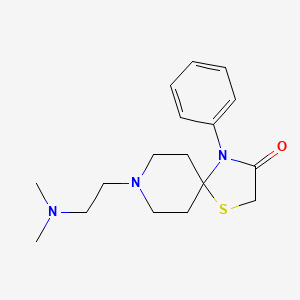
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
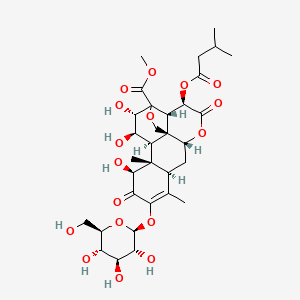

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)
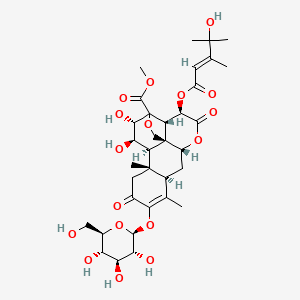

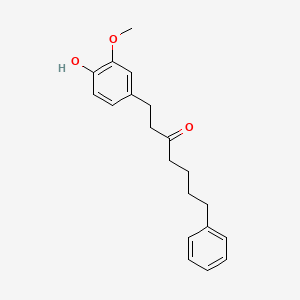
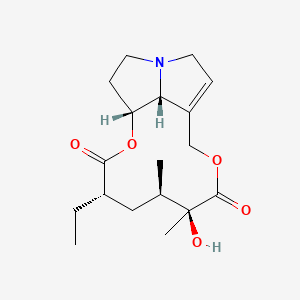
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
